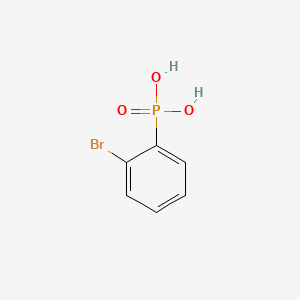![molecular formula C11H12BrN3O B12086673 4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d][1,2,3]triazole](/img/structure/B12086673.png)
4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d][1,2,3]triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-Bromo-1-(tétrahydro-2H-pyran-4-yl)-1H-benzo[d][1,2,3]triazole est un composé organique complexe qui présente un atome de brome, un cycle tétrahydropyrannique et une partie benzo[d][1,2,3]triazole
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-Bromo-1-(tétrahydro-2H-pyran-4-yl)-1H-benzo[d][1,2,3]triazole implique généralement des réactions organiques à plusieurs étapesLes conditions de réaction nécessitent souvent l'utilisation de catalyseurs et de solvants spécifiques pour obtenir le produit souhaité avec un rendement et une pureté élevés .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir la rentabilité et la possibilité de mise à l'échelle. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l'efficacité et la cohérence du processus de production .
Analyse Des Réactions Chimiques
Types de réactions
Le 4-Bromo-1-(tétrahydro-2H-pyran-4-yl)-1H-benzo[d][1,2,3]triazole peut subir diverses réactions chimiques, notamment :
Réactions de substitution : L'atome de brome peut être substitué par d'autres groupes fonctionnels en utilisant des réactions de substitution nucléophile.
Oxydation et réduction : Le composé peut être oxydé ou réduit dans des conditions spécifiques pour former différents dérivés.
Réactions de couplage : Il peut participer à des réactions de couplage, telles que le couplage de Suzuki, pour former des molécules plus complexes.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les catalyseurs au palladium, les réactifs borés et divers agents oxydants ou réducteurs. Les conditions de réaction impliquent souvent des températures contrôlées, des solvants spécifiques et des atmosphères inertes pour éviter les réactions secondaires indésirables .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent produire une variété de dérivés fonctionnalisés, tandis que les réactions de couplage peuvent produire des molécules plus grandes et plus complexes .
Applications de la recherche scientifique
Le 4-Bromo-1-(tétrahydro-2H-pyran-4-yl)-1H-benzo[d][1,2,3]triazole a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme brique de construction en synthèse organique pour créer des molécules plus complexes.
Biologie : Le composé peut être utilisé dans le développement de sondes biochimiques et comme outil pour étudier les voies biologiques.
Industrie : Le composé peut être utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action du 4-Bromo-1-(tétrahydro-2H-pyran-4-yl)-1H-benzo[d][1,2,3]triazole implique son interaction avec des cibles moléculaires et des voies spécifiques. L'atome de brome et le cycle triazole peuvent participer à diverses interactions de liaison avec les molécules biologiques, influençant leur activité et leur fonction. Le mécanisme exact dépend de l'application spécifique et des molécules cibles impliquées .
Applications De Recherche Scientifique
4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d][1,2,3]triazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the development of biochemical probes and as a tool for studying biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets and pathways. The bromine atom and the triazole ring can participate in various binding interactions with biological molecules, influencing their activity and function. The exact mechanism depends on the specific application and the target molecules involved .
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-Bromo-1-(tétrahydro-2H-pyran-2-yl)-1H-pyrazole
- 4-Bromo-3,5-diméthyl-1-(tétrahydro-2H-pyran-4-yl)-1H-pyrazole
- Acide 1-(tétrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylique
Unicité
Le 4-Bromo-1-(tétrahydro-2H-pyran-4-yl)-1H-benzo[d][1,2,3]triazole est unique en raison de sa combinaison spécifique d'un atome de brome, d'un cycle tétrahydropyrannique et d'une partie benzo[d][1,2,3]triazole. Cette structure unique confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications dans la recherche et l'industrie .
Propriétés
Formule moléculaire |
C11H12BrN3O |
|---|---|
Poids moléculaire |
282.14 g/mol |
Nom IUPAC |
4-bromo-1-(oxan-4-yl)benzotriazole |
InChI |
InChI=1S/C11H12BrN3O/c12-9-2-1-3-10-11(9)13-14-15(10)8-4-6-16-7-5-8/h1-3,8H,4-7H2 |
Clé InChI |
KTGSDYIJJOJPDK-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC1N2C3=C(C(=CC=C3)Br)N=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Carbamic acid, N-[[(1S,2S)-2-[2-(cyclopropylmethoxy)-5-hydroxyphenyl]cyclopropyl]methyl]-, 1,1-dimethylethyl ester](/img/structure/B12086606.png)


![(Butan-2-yl)[(4-fluoro-2-methylphenyl)methyl]amine](/img/structure/B12086613.png)








